1-(3-fluorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(3-fluorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Mechanism of Action
Target of Action
Similar compounds such as 3-fluoroamphetamine (3-fa) have been found to act as a monoamine releaser with similar potency to methamphetamine but more selectivity for dopamine and norepinephrine release over serotonin .
Mode of Action
Based on the similarity to 3-fa, it can be inferred that it might interact with its targets (dopamine and norepinephrine receptors) and cause an increase in the release of these neurotransmitters . This results in enhanced neurotransmission, leading to the observed effects.
Biochemical Pathways
It can be inferred from similar compounds that it might affect the dopamine and norepinephrine pathways, leading to increased neurotransmission . The downstream effects of this could include increased alertness, mood elevation, and potentially, psychoactive effects.
Pharmacokinetics
Similar compounds such as 3-fa have been found to have an onset of action of 20 - 60 minutes, an elimination half-life of 90 minutes, and a duration of action of 2 - 3 hours . These properties might impact the bioavailability and overall effect of the compound.
Result of Action
Based on the similarity to 3-fa, it can be inferred that it might lead to increased neurotransmission due to the release of dopamine and norepinephrine . This could result in various effects, including mood elevation, increased alertness, and potentially, psychoactive effects.
Preparation Methods
The synthesis of 1-(3-fluorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the triazole ring: This can be achieved through a reaction between an azide and an alkyne.
Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom on the triazole ring with a fluorophenyl group using a suitable fluorinating agent.
Amidation: The final step involves the formation of the carboxamide group by reacting the triazole derivative with an amine, such as aniline, under appropriate conditions.
Industrial production methods for this compound may involve optimizing these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions to meet commercial demands.
Chemical Reactions Analysis
1-(3-fluorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-fluorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent due to its ability to interact with various biological targets.
Materials Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its unique electronic properties.
Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide, given its ability to interfere with specific biological pathways in pests and weeds.
Comparison with Similar Compounds
1-(3-fluorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:
1-(3-chlorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.
1-(3-bromophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide: The presence of a bromine atom can also influence the compound’s properties and applications.
1-(3-methylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide: The methyl group can alter the compound’s electronic properties and its interactions with biological targets.
The uniqueness of this compound lies in the presence of the fluorine atom, which can enhance its stability, lipophilicity, and ability to interact with specific molecular targets.
Properties
IUPAC Name |
1-(3-fluorophenyl)-5-methyl-N-phenyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O/c1-11-15(16(22)18-13-7-3-2-4-8-13)19-20-21(11)14-9-5-6-12(17)10-14/h2-10H,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJWYSLMCIPJKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)F)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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